Cannabicitran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

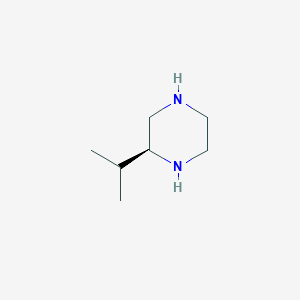

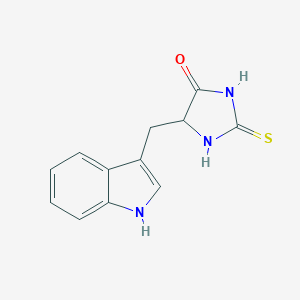

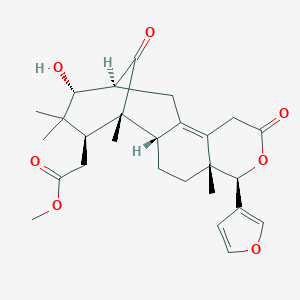

Cannabicitran (CBT) is a cannabinoid found in levels up to 10% in commercial “purified” cannabidiol (CBD) extracts . It is structurally similar to known phytocannabinoids . The structure of this natural product was first reported more than 50 years ago . It is not psychoactive, but was found to reduce intraocular pressure in tests on rabbits .

Molecular Structure Analysis

This compound is structurally similar to known phytocannabinoids . It is part of the olivetol series of cannabinoids, believed to be synthesized from the precursor molecule CBDA . The absolute configuration of this compound present in Cannabis sativa extracts has been determined .Wissenschaftliche Forschungsanwendungen

Phytocannabinoid-Terpenoid Interactions

Cannabicitran, as a phytocannabinoid, may contribute to the 'entourage effect,' potentially interacting with terpenoids and other cannabinoids to enhance therapeutic effects. This synergy may be beneficial in treating pain, inflammation, depression, anxiety, addiction, epilepsy, cancer, and bacterial infections, including methicillin-resistant Staphylococcus aureus. The interactions could also possibly mitigate the intoxicating effects of THC, increasing its therapeutic index (Russo, 2011).

Therapeutic Potential in Various Conditions

Cannabinoids, including this compound, have shown potential in treating a range of conditions. Their therapeutic applications include use as antiemetics, appetite stimulants in debilitating diseases (such as cancer and AIDS), analgesics, and in the treatment of multiple sclerosis, spinal cord injuries, Tourette's syndrome, epilepsy, and glaucoma. The significant therapeutic potential of cannabinoids is reinforced by a meta-analysis of controlled clinical trials (Ben Amar, 2006).

Neuroprotective Properties and Neuropsychiatric Applications

Cannabidiol (CBD), closely related to this compound, has demonstrated anxiolytic, antipsychotic, and neuroprotective properties. It has been explored for therapeutic use in a variety of health conditions, including epilepsy, substance abuse and dependence, schizophrenia, social phobia, post-traumatic stress, depression, bipolar disorder, sleep disorders, and Parkinson's disease. These findings underscore the broader potential of cannabinoids like this compound in neuropsychiatry (Crippa et al., 2018).

Wirkmechanismus

While the exact mechanism of action of Cannabicitran is not well-studied, it is known that it is not psychoactive, but was found to reduce intraocular pressure in tests on rabbits . This may reflect agonist activity at the NAGly receptor (formally GPR18) that is known to be a target of many structurally related cannabinoids .

Safety and Hazards

Cannabicitran is classified as a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs . As in any fire, wear self-contained breathing apparatus pressure-demand (NIOSH approved or equivalent), and full protective gear to prevent contact with skin and eyes .

Zukünftige Richtungen

InMed Pharmaceuticals Inc. has launched B2B sales of the rare cannabinoid Cannabicitran (CBT) into the health and wellness sector . CBT is the first of several new product launches planned for the first half of 2022 . InMed’s subsidiary, BayMedica, has received initial purchase orders and has commenced commercial sales of the ultra-rare cannabinoid CBT .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cannabicitran involves the conversion of cannabidiol to cannabicitran through a series of reactions.", "Starting Materials": [ "Cannabidiol", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Cannabidiol is dissolved in ethanol and mixed with sodium hydroxide.", "Bromine is added dropwise to the mixture and the reaction is stirred for several hours.", "The mixture is then acidified with hydrochloric acid and extracted with water.", "The organic layer is separated and dried over anhydrous magnesium sulfate.", "The solvent is removed under reduced pressure to yield Cannabicitran." ] } | |

CAS-Nummer |

31508-71-1 |

Molekularformel |

C21H30O2 |

Molekulargewicht |

314.5 g/mol |

IUPAC-Name |

(1R,4S,13R)-1,5,5-trimethyl-9-pentyl-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7(12),8,10-triene |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-14-11-17-19-15-13-21(4,23-18(19)12-14)10-9-16(15)20(2,3)22-17/h11-12,15-16H,5-10,13H2,1-4H3/t15-,16+,21-/m1/s1 |

InChI-Schlüssel |

IXJXRDCCQRZSDV-VWKPWSFCSA-N |

Isomerische SMILES |

CCCCCC1=CC2=C3[C@@H]4C[C@@](CC[C@@H]4C(O2)(C)C)(OC3=C1)C |

SMILES |

CCCCCC1=CC2=C3C4CC(CCC4C(O2)(C)C)(OC3=C1)C |

Kanonische SMILES |

CCCCCC1=CC2=C3C4CC(CCC4C(O2)(C)C)(OC3=C1)C |

Synonyme |

CBT; CBT (citran) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)

![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)

![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)